methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12506114.png)
N-{[2-(diphenylphosphanyl)phenyl](phenyl)methyl}-N,2-dimethylpropane-2-sulfinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-(diphenylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide is a complex organic compound with a unique structure that includes a phosphanyl group, a phenyl group, and a sulfinamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-(diphenylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide typically involves multi-step organic reactions. One common method includes the reaction of diphenylphosphine with a suitable aryl halide to form the diphenylphosphanyl group. This intermediate is then reacted with a sulfinamide derivative under controlled conditions to yield the final product. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve heating and inert atmosphere to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance reaction efficiency and scalability. Purification steps, such as recrystallization or chromatography, are essential to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
N-{2-(diphenylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The sulfinamide group can be reduced to the corresponding amine.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of strong acids or bases, depending on the nature of the substituent being introduced.
Major Products Formed
The major products formed from these reactions include phosphine oxides, amines, and substituted aromatic compounds, which can be further utilized in various chemical processes .
Aplicaciones Científicas De Investigación
N-{2-(diphenylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis, particularly in transition metal-catalyzed reactions.
Biology: Investigated for its potential role in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties
Mecanismo De Acción
The mechanism of action of N-{2-(diphenylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide involves its interaction with specific molecular targets. The phosphanyl group can coordinate with metal ions, facilitating catalytic processes. The sulfinamide group can interact with biological molecules, potentially inhibiting or modulating enzyme activity. These interactions are mediated through various pathways, including coordination chemistry and hydrogen bonding .
Comparación Con Compuestos Similares
Similar Compounds
Sodium Picosulfate: A compound with a sulfinamide group, used as a laxative.
2-(2-(Dimethylamino)ethoxy)ethanol: An organic compound with similar functional groups, used in surfactants and as a corrosion inhibitor.
Vanillin Acetate: A compound with an aromatic structure, used in flavoring and fragrance industries.
Uniqueness
N-{2-(diphenylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide is unique due to its combination of a phosphanyl group and a sulfinamide group, which imparts distinct chemical reactivity and potential applications in various fields. Its ability to act as a ligand in coordination chemistry and its potential biological activities set it apart from other similar compounds.
Propiedades
Fórmula molecular |
C30H32NOPS |
|---|---|
Peso molecular |
485.6 g/mol |
Nombre IUPAC |
N-[(2-diphenylphosphanylphenyl)-phenylmethyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C30H32NOPS/c1-30(2,3)34(32)31(4)29(24-16-8-5-9-17-24)27-22-14-15-23-28(27)33(25-18-10-6-11-19-25)26-20-12-7-13-21-26/h5-23,29H,1-4H3 |
Clave InChI |
YCLRTNBFAFWZQH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)S(=O)N(C)C(C1=CC=CC=C1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl] 2,4-dimethylpiperazine-1-carboxylate](/img/structure/B12506036.png)
![(2S)-2-[(tert-butoxycarbonyl)amino]-4-cyclopentylbutanoic acid](/img/structure/B12506054.png)

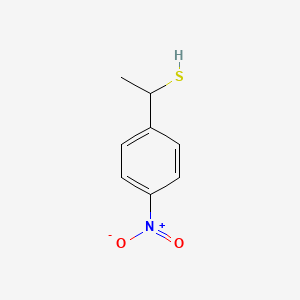
![N-(2-ethylphenyl)-2-[(4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12506072.png)
![2-(7-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B12506076.png)
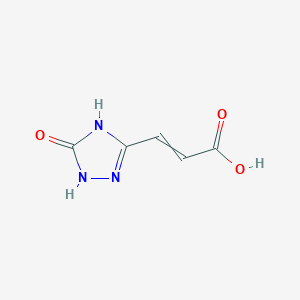
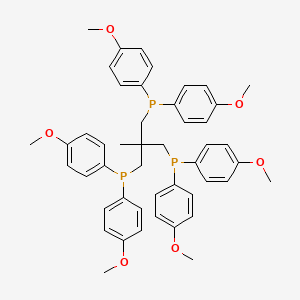
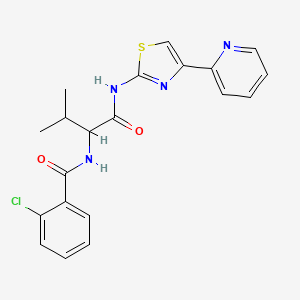
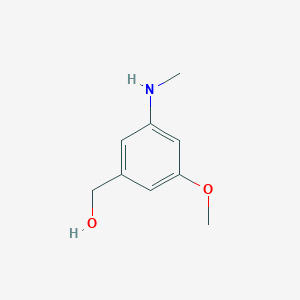
![1-[1-(Benzenesulfonyl)pyrrolo[2,3-c]pyridin-3-yl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B12506094.png)

![(E)-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B12506119.png)
